molecular formula C19H30O5 B10860624 Piperonyl Butoxide-d9

Piperonyl Butoxide-d9

Cat. No.: B10860624
M. Wt: 347.5 g/mol
InChI Key: FIPWRIJSWJWJAI-NPNXCVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium. Piperonyl Butoxide is a pale yellow to light brown liquid organic compound used as an adjuvant component of pesticide formulations for synergy. Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone .

Chemical Reactions Analysis

Piperonyl Butoxide-d9 undergoes various chemical reactions, including:

    Oxidation: Piperonyl Butoxide can be oxidized to form various by-products.

    Reduction: Reduction reactions can convert Piperonyl Butoxide to its corresponding alcohols.

    Substitution: Substitution reactions can replace functional groups in Piperonyl Butoxide with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Piperonyl Butoxide-d9, like Piperonyl Butoxide, acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. It inhibits the mixed-function oxidase (MFO) system of insects, which is their natural defense system that causes the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl Butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect .

Comparison with Similar Compounds

Piperonyl Butoxide-d9 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry (IDMS). Similar compounds include:

These compounds share similar applications in pesticide analysis but differ in their specific chemical structures and the isotopes used for labeling.

Properties

Molecular Formula

C19H30O5

Molecular Weight

347.5 g/mol

IUPAC Name

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole

InChI

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2

InChI Key

FIPWRIJSWJWJAI-NPNXCVMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCC1=CC2=C(C=C1CCC)OCO2

Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.